Tricarbonyl(cyclooctatetraene)iron

Organometallic Thermochemistry Bond Energy Ligand Effects

Procure Tricarbonyl(cyclooctatetraene)iron (C8H8)Fe(CO)3, the prototypical fluxional 'ring-whizzer' where rapid Fe(CO)3 migration yields unique reactivity absent in rigid Cr/Mo analogs. Validated for MWNT growth with residual iron as low as 2.8 wt.%, matching cyclopentadienyliron dicarbonyl dimer performance. Exhibits heterogeneous electron-transfer kinetics (ks = 0.24 & 0.15 cm s⁻¹) with minimal reorganization upon reduction – ideal for spectroelectrochemical studies. Thermochemical benchmarks (ΔfH°solid = −237 ± 12 kJ mol⁻¹; ΔsubH° = 87 ± 4 kJ mol⁻¹) support reliable MOCVD process design. Choose this compound when generic (diene)Fe(CO)3 complexes cannot replicate its dynamic coordination behavior, thermal stability, or catalytic selectivity.

Molecular Formula C11H14FeO3
Molecular Weight 250.07 g/mol
CAS No. 12093-05-9
Cat. No. B080164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricarbonyl(cyclooctatetraene)iron
CAS12093-05-9
Molecular FormulaC11H14FeO3
Molecular Weight250.07 g/mol
Structural Identifiers
SMILESC=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe]
InChIInChI=1S/C8H8.3CH2O.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;3*1H2;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;;
InChIKeyVKMWLPMIRGHDAA-JGZYGLCTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricarbonyl(cyclooctatetraene)iron CAS 12093-05-9 Procurement Guide: Key Properties and Specifications


Tricarbonyl(cyclooctatetraene)iron, with the formula (C8H8)Fe(CO)3 and molecular weight 244.03 g/mol, is an organoiron compound belonging to the class of (diene)Fe(CO)3 complexes [1]. It is an orange to brown, diamagnetic solid that is air-sensitive and typically stored under inert atmosphere [1]. The compound is characterized by a melting point of 93–95 °C and is insoluble in water . Its single-crystal X-ray structure reveals a dihedral C8H8 ring geometry with unit cell parameters a=6.54 Å, b=13.46 Å, c=11.50 Å, and space group Pnam [2][3].

Why Cyclooctatetraene Iron Tricarbonyl Cannot Be Directly Substituted by Generic (Diene)Fe(CO)₃ Analogs in Critical Applications


The cyclooctatetraene (COT) ligand in (C8H8)Fe(CO)3 confers unique structural and dynamic properties that distinguish it from other (diene)Fe(CO)3 complexes and from alternative COT-metal tricarbonyls. Unlike the rigid 1,3-diene coordination observed in many analogs, the Fe(CO)3 moiety in (C8H8)Fe(CO)3 undergoes rapid migration around the C8 ring on the NMR timescale [1], a fluxional behavior that is not present in chromium or molybdenum COT tricarbonyl complexes [2]. This dynamic η4-coordination enables distinct reactivity pathways and influences catalyst performance in applications such as carbon nanotube growth and hydrogen generation. Additionally, the Fe–C8H8 bond enthalpy contribution is quantifiably distinct from other iron–π ligand systems [3], meaning that substitution with a generic (diene)Fe(CO)3 complex will result in different thermal stability and ligand dissociation energetics. These compound-specific characteristics preclude simple one-for-one substitution in research and industrial workflows.

Tricarbonyl(cyclooctatetraene)iron: Quantitative Differentiation Evidence for Scientific Selection


Bond Enthalpy Contribution of the (η4-C8H8)–Fe Bond

The (η4-C8H8)–Fe bond enthalpy contribution is 180 kJ mol⁻¹, compared to 176 kJ mol⁻¹ for the (η3-C3H5)–Fe bond in the allyl complex [(η3-C3H5)Fe(CO)3I] [1]. This indicates that the cyclooctatetraene ligand binds to iron with slightly greater thermodynamic stability than the allyl ligand in analogous tricarbonyliron complexes.

Organometallic Thermochemistry Bond Energy Ligand Effects

Electron Transfer Kinetics in N,N-Dimethylformamide

The heterogeneous electron transfer rate constants (ks) for the successive one-electron reductions of (C8H8)Fe(CO)3 in DMF were measured as 0.24 cm s⁻¹ (0/−1) and 0.15 cm s⁻¹ (−1/−2) [1][2]. The charge transfer coefficient α was 0.52 for both waves. These values were compared to those for free cyclooctatetraene, revealing that coordination to iron does not induce large structural changes upon reduction [1].

Electrochemistry Redox Kinetics Electron Transfer

Residual Iron Content in MWNTs Grown by Injection CVD

Multi-walled carbon nanotubes (MWNTs) grown by injection CVD using (C8H8)Fe(CO)3 as the iron catalyst source contained as little as 2.8 wt.% residual iron in the as-deposited material [1]. This low metal content is a key quality metric for CNT purity. The study directly compared (C8H8)Fe(CO)3 with cyclopentadienyliron dicarbonyl dimer, and both precursors yielded similar low iron content [1].

Carbon Nanotubes CVD Catalyst Precursors

Standard Enthalpy of Formation and Sublimation

The standard enthalpy of formation of crystalline (C8H8)Fe(CO)3 at 298 K is −237 ± 12 kJ mol⁻¹, with an enthalpy of sublimation of 87 ± 4 kJ mol⁻¹ [1][2]. The gas-phase enthalpy of formation is reported as −152 ± 12 kJ mol⁻¹ [3]. These values enable direct energetic comparison with other organoiron compounds, such as the allyl complex [(η3-C3H5)Fe(CO)3I] which has ΔfH°(cryst) = −428 ± 10 kJ mol⁻¹ [1].

Thermochemistry Energetics Material Stability

Comparative Thermodynamic Stability: COT-Fe(CO)₃ vs. BCOT-Fe(CO)₃

Density functional theory (DFT) calculations demonstrate that the iron tricarbonyl complex of cyclooctatetraene [COT-Fe(CO)3] is lower in energy than the corresponding complex of its valence isomer bicyclo[4.2.0]octa-2,4,7-triene [BCOT-Fe(CO)3] [1]. This computational finding is in agreement with experimental observations, confirming that the COT coordination mode is thermodynamically preferred.

Computational Chemistry DFT Isomer Stability

Tricarbonyl(cyclooctatetraene)iron: Validated Application Scenarios Based on Quantitative Evidence


Catalyst Precursor for Low-Residual-Metal Multi-Walled Carbon Nanotube (MWNT) Synthesis

When procuring an iron catalyst precursor for injection CVD growth of MWNTs, (C8H8)Fe(CO)3 enables the production of aligned nanotubes with residual iron content as low as 2.8 wt.% [1]. This performance is directly comparable to that of cyclopentadienyliron dicarbonyl dimer, making it a validated alternative for applications requiring high-purity CNTs with low metal contamination [1].

Electrochemical Studies of Organometallic Redox Behavior

Researchers requiring a well-characterized, reversibly reducible organoiron complex for electrochemical or spectroelectrochemical investigations can rely on the established heterogeneous electron transfer kinetics of (C8H8)Fe(CO)3 (ks = 0.24 and 0.15 cm s⁻¹) in DMF electrolyte [1]. The minimal structural reorganization upon reduction, inferred from comparison with free COT [1], supports its use as a model system for studying electron-transfer-induced ligand dynamics.

Thermochemical Reference for Organoiron Bond Energetics

The experimentally determined standard enthalpy of formation (ΔfH°solid = −237 ± 12 kJ mol⁻¹) and sublimation enthalpy (87 ± 4 kJ mol⁻¹) of (C8H8)Fe(CO)3 [1][2] provide essential thermodynamic benchmarks. These values are critical for researchers designing metal-organic chemical vapor deposition (MOCVD) processes or evaluating the thermal stability and decomposition pathways of iron tricarbonyl complexes.

Model System for Fluxional Organometallic Complex Dynamics

As a classic 'ring-whizzer' where the Fe(CO)3 moiety migrates around the C8 ring on the NMR timescale [1], (C8H8)Fe(CO)3 serves as a valuable model compound for studying fluxional behavior in solution. Its well-documented dynamic properties, distinct from the non-fluxional chromium and molybdenum COT analogs [2], make it the preferred choice for NMR investigations of ligand migration phenomena.

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